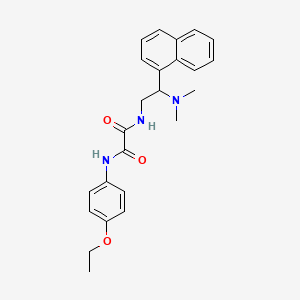
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide, commonly known as DANO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DANO is a derivative of oxalamide, and its unique chemical structure makes it an ideal candidate for use in biological and chemical studies.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- A study by Yong Zhang, Yuan Qu, and Ting Liu (2009) investigated the structure of a compound with a similar naphthalene and dimethylamino group structure. They found that the N atom of the dimethylamino group is displaced from the naphthalene ring, influencing the compound's crystalline properties. This could have implications for the physical properties and stability of similar compounds (Zhang, Qu, & Liu, 2009).
Radioligand Binding Assays for Sigma Receptors
- Research by Berardi et al. (2005) on compounds with a naphthalene and dimethylamino structure revealed insights into sigma-subtype affinities and selectivities, potentially relevant for understanding the biological interactions of similar compounds (Berardi et al., 2005).
Fluorescent Probe for β-Amyloid
- A study by Huan-bao Fa et al. (2015) on a compound structurally related to the query chemical demonstrated its potential as a fluorescent probe for β-amyloids, which could be useful in Alzheimer’s disease research (Fa et al., 2015).
Fluorescence Imaging in Biological Systems
- Research by Ji Ha Lee et al. (2015) explored the use of a 2-(N,N-Dimethylamino)naphthalene-based probe for zinc ion imaging in biological systems, such as HeLa cells and Arabidopsis. This suggests potential applications in cellular imaging and metal ion detection (Lee et al., 2015).
Localization of Neurofibrillary Tangles and Beta-Amyloid Plaques
- K. Shoghi-Jadid et al. (2002) utilized a derivative of a dimethylamino-naphthalene-based compound for positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients, indicating potential applications in diagnostic imaging (Shoghi-Jadid et al., 2002).
Asymmetric Synthesis and Organopalladium Chemistry
- Studies by Yinhua Huang et al. (2010) and A. Song et al. (1999) utilized similar compounds in asymmetric synthesis, highlighting their potential role in organopalladium chemistry and the creation of chiral molecules (Huang et al., 2010), (Song et al., 1999).
Interaction with Bovine Serum Albumin
- A study by K. Ghosh et al. (2016) on the interaction of naphthalene-based compounds with Bovine Serum Albumin (BSA) can provide insights into the protein-binding properties of similar compounds (Ghosh, Rathi, & Arora, 2016).
Non-Ulcerogenic Anti-inflammatory Agents
- Research by B. Berk et al. (2009) on derivatives of a naphthalene compound in anti-inflammatory applications suggests potential therapeutic applications for similar compounds (Berk, Erol, Kupeli, & Yeşilada, 2009).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-4-30-19-14-12-18(13-15-19)26-24(29)23(28)25-16-22(27(2)3)21-11-7-9-17-8-5-6-10-20(17)21/h5-15,22H,4,16H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVHLHWPHWZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2426402.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2426403.png)
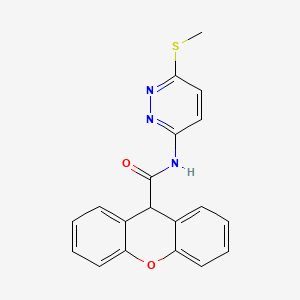


![4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2426409.png)
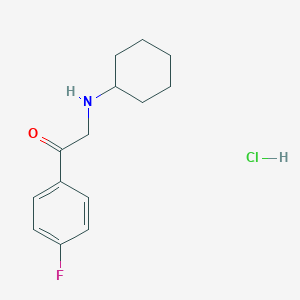
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2426413.png)
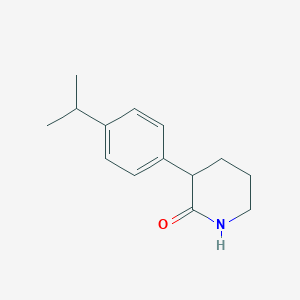

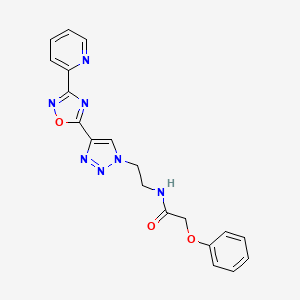
![8'-Methoxy-11b'-methyl-5',6',11',11b'-tetrahydrospiro[cyclohexane-1,1'-[1,3]oxazolo[3',4':1,2]pyrido[3,4-b]indol]-3'-one](/img/structure/B2426422.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426423.png)
![3-{3-[(2-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2426424.png)